molecular formula C8H10ClNOS B1351098 3-chloro-N-(thiophen-2-ylmethyl)propanamide CAS No. 21403-26-9

3-chloro-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B1351098
CAS No.: 21403-26-9
M. Wt: 203.69 g/mol
InChI Key: XPMKYTIFCFPCBC-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-2-ylmethyl)propanamide is an organic compound with the molecular formula C8H10ClNOS. It is characterized by the presence of a thiophene ring, a chloro group, and an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-2-ylmethyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(thiophen-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

3-chloro-N-(thiophen-2-ylmethyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(thiophen-2-ylmethyl)propanamide is not fully elucidated. it is believed to interact with specific molecular targets through its functional groups. The chloro group may participate in nucleophilic substitution reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. The amide group may form hydrogen bonds with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiophene ring enhances its electronic properties, making it suitable for use in electronic materials and devices .

Properties

IUPAC Name

3-chloro-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMKYTIFCFPCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399674
Record name 3-chloro-N-(thiophen-2-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21403-26-9
Record name 3-Chloro-N-(2-thienylmethyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21403-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-N-(thiophen-2-ylmethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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